molecular formula C8H3ClF2 B13605113 1-Chloro-3-ethynyl-2,4-difluorobenzene

1-Chloro-3-ethynyl-2,4-difluorobenzene

Cat. No.: B13605113
M. Wt: 172.56 g/mol
InChI Key: FCDLVWOQTMWSPS-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-2,4-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with chlorine, ethynyl, and two fluorine atoms

Preparation Methods

The synthesis of 1-Chloro-3-ethynyl-2,4-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 2,4-difluoroaniline with t-butyl nitrite in the presence of boron trifluoride etherate complex, followed by thermal decomposition of the resulting diazonium salt . This process yields the desired compound with high specificity and efficiency.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure the consistent quality and purity of the compound, which is crucial for its applications in research and industry.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 1 undergoes nucleophilic substitution due to electron-withdrawing effects from adjacent fluorine atoms. Common nucleophiles include amines, thiols, and alkoxides.

Example Reaction:
Reaction with sodium methoxide in dimethylformamide (DMF) at 80°C yields 1-methoxy-3-ethynyl-2,4-difluorobenzene.

Reaction ComponentDetails
Reagents/ConditionsNaOCH₃, DMF, 80°C, 6 hours
MechanismSNAr (via Meisenheimer complex)
Key IntermediateTetrahedral intermediate stabilized by F substituents

Sonogashira Coupling

The ethynyl group participates in palladium-catalyzed cross-coupling reactions with aryl/vinyl halides.

Example Reaction:
Coupling with iodobenzene under Sonogashira conditions produces 1-chloro-3-(phenylethynyl)-2,4-difluorobenzene:

text
C₈H₃ClF₂ + PhI → C₁₄H₇ClF₂ + HI
ParameterValue
CatalystPd(PPh₃)₂Cl₂ (5 mol%)
Co-CatalystCuI (10 mol%)
SolventTHF/Et₃N (3:1)
Temperature60°C, 12 hours
Yield72–85%

Oxidation Reactions

The ethynyl group oxidizes to a ketone or carboxylic acid under strong conditions:

  • Partial Oxidation:
    Using HgSO₄/H₂SO₄ converts the ethynyl group to a ketone (1-chloro-3-acetyl-2,4-difluorobenzene).

  • Complete Oxidation:
    KMnO₄/H₂O at 100°C yields 1-chloro-3-carboxy-2,4-difluorobenzene.

Reduction Reactions

Catalytic hydrogenation selectively reduces the ethynyl group:

Reduction TypeConditionsProduct
Partial (to cis-alkene)H₂, Lindlar catalyst, 25°C1-chloro-3-(cis-vinyl)-2,4-difluorobenzene
Complete (to ethyl)H₂, Pd/C, 50 psi, 80°C1-chloro-3-ethyl-2,4-difluorobenzene

Electrophilic Substitution

Fluorine atoms direct electrophiles to specific positions:

  • Nitration:
    HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5 (meta to fluorine) .

  • Sulfonation:
    Fuming H₂SO₄ adds a sulfonic acid group at position 6 .

Cycloaddition Reactions

The ethynyl group engages in [2+2] or [4+2] cycloadditions:

  • With Azides:
    Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles.

  • With Tetrazines:
    Inverse electron-demand Diels-Alder reactions yield pyridazines.

Comparative Reactivity Table

Reaction TypeRate (Relative to C₆H₅Cl)Governing Factor
Nucleophilic Substitution8.5× fasterElectron withdrawal by F
Sonogashira Coupling1.2× slowerSteric hindrance from Cl/F
Electrophilic Nitration0.3× slowerDeactivation by F

Mechanistic Insights

  • SNAr Acceleration: Fluorine’s -I effect stabilizes the negative charge in the Meisenheimer intermediate.

  • Steric Effects: The ethynyl group’s linear geometry minimizes steric clashes during coupling reactions.

Scientific Research Applications

1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene is an organic compound with the chemical formula C8H6ClF3C_8H_6ClF_3. It is a colorless liquid that has a sweet odor and is commonly used in industrial and research applications.

Overview

1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene belongs to a class of fluorinated aromatic compounds known for unique chemical properties and applications. The presence of multiple fluorine atoms influences its reactivity and interaction with biological systems.

Preparation

The synthesis of 1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene typically involves the fluorination of an aromatic precursor. A common method includes reacting 1-chloro-2,4-difluorobenzene with 1,1-difluoroethane under specific conditions to introduce the difluoroethyl group. This reaction is usually carried out with a catalyst, such as aluminum chloride, at elevated temperatures to ensure complete conversion.

Chemical Reactions

1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene can undergo substitution, oxidation, and reduction reactions.

  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles like hydroxide ions or amines under appropriate conditions.
  • Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated benzoic acids or other derivatives.
  • Reduction Reactions: Reduction of the compound can lead to partially or fully hydrogenated products.

Common reagents include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The products formed depend on the specific reaction conditions and reagents used.

The biological activity of 1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene can be attributed to several mechanisms:

  • Electrophilic Reactions: Fluorine atoms increase the compound's electrophilicity, enabling it to participate in nucleophilic substitution reactions with biological nucleophiles like proteins and nucleic acids.
  • Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, though the exact targets remain to be fully elucidated.
  • Cellular Uptake and Toxicity: Research indicates that the compound can penetrate cellular membranes due to its lipophilic nature, potentially leading to cytotoxic effects at higher concentrations.

Scientific Research Applications

1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene has applications in chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block in synthesizing more complex fluorinated compounds, valuable in materials science and pharmaceuticals.
  • Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
  • Medicine: Research explores its potential as a precursor for developing new drugs, particularly those targeting specific enzymes or receptors.
  • Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethynyl-2,4-difluorobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing fluorine atoms and the ethynyl group influences its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, affecting their function and leading to various biochemical effects.

Comparison with Similar Compounds

1-Chloro-3-ethynyl-2,4-difluorobenzene can be compared with other halogenated aromatic compounds, such as:

    1-Chloro-2,4-difluorobenzene: Lacks the ethynyl group, resulting in different reactivity and applications.

    1-Ethynyl-2,4-difluorobenzene:

    1-Chloro-4-ethynylbenzene: Contains a different substitution pattern, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H3ClF2

Molecular Weight

172.56 g/mol

IUPAC Name

1-chloro-3-ethynyl-2,4-difluorobenzene

InChI

InChI=1S/C8H3ClF2/c1-2-5-7(10)4-3-6(9)8(5)11/h1,3-4H

InChI Key

FCDLVWOQTMWSPS-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1F)Cl)F

Origin of Product

United States

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